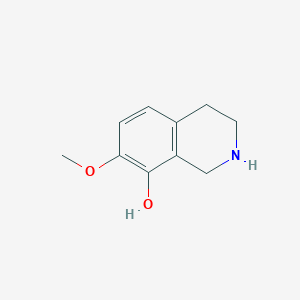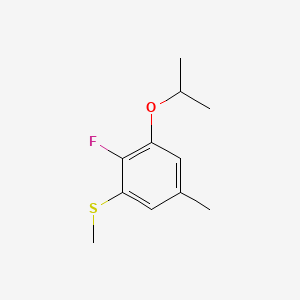
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol is a synthetic isoquinoline alkaloid. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the use of multicomponent reactions, which improve atom economy, selectivity, and yield . For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
化学反応の分析
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often occur at the nitrogen or oxygen atoms in the molecule, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, TBHP
Reducing Agents: NaBH₄
Substitution Reagents: Alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
科学的研究の応用
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:
作用機序
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce the production of interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation . This effect is mediated through the modulation of cytokine production and the reduction of leukocyte migration .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and hydroxyl groups.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A derivative with a methyl group at the nitrogen atom.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methoxy group at a different position.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxyl groups contribute to its anti-inflammatory and immunomodulatory properties, distinguishing it from other tetrahydroisoquinoline derivatives .
特性
CAS番号 |
1010-72-6 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12/h2-3,11-12H,4-6H2,1H3 |
InChIキー |
ZRILVGJRAWMJFE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CCNC2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)



